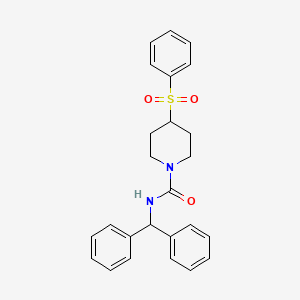

N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide

Description

N-Benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide is a piperidine-derived compound featuring a benzhydryl group at the N-position and a phenylsulfonyl moiety at the 4-position of the piperidine ring.

Properties

IUPAC Name |

4-(benzenesulfonyl)-N-benzhydrylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O3S/c28-25(26-24(20-10-4-1-5-11-20)21-12-6-2-7-13-21)27-18-16-23(17-19-27)31(29,30)22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMZTAXBRYDTAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Phenylsulfonyl)piperidine

The sulfonylation of piperidine is conducted in anhydrous dichloromethane with phenylsulfonyl chloride (1.2 equiv) and triethylamine (2.5 equiv) at 0–5°C. The reaction proceeds for 6–8 hours, yielding 85–90% of 4-(phenylsulfonyl)piperidine after aqueous workup.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 6–8 hours |

| Yield | 85–90% |

Chemical Reactions Analysis

Types of Reactions

N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides and thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Alzheimer's Drug Development

Recent studies have highlighted the potential of N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide derivatives as multifunctional cholinesterase inhibitors. These compounds are designed to target acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. The goal is to alleviate cognitive decline by enhancing cholinergic neurotransmission and reducing neuroinflammation associated with the disease .

Cancer Treatment

The compound has shown promise in cancer research, particularly for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound possess significant growth inhibition against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cells. These findings suggest that the compound may act as a potential chemotherapeutic agent .

Development of Novel Derivatives

Research has focused on synthesizing various derivatives of this compound to enhance its pharmacological properties. For instance, modifications to the sulfonyl group have been explored to improve selectivity and potency against specific targets such as progesterone receptors and cancer cell lines .

Clinical Relevance

A study examining the effects of this compound on Alzheimer's models indicated that it could significantly improve cognitive function and reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology. This suggests its potential as a lead compound for further drug development aimed at neurodegenerative diseases .

Comparative Analysis of Related Compounds

Mechanism of Action

The mechanism of action of N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Enzyme Inhibition Profiles

Key Findings :

- 15-LOX Inhibition : N-Aralkyl/aryl derivatives of piperidine carboxamides (e.g., 7e, 7j) show potent 15-LOX inhibition (IC₅₀ <7 μM), suggesting that bulky N-substituents like benzhydryl in the target compound may similarly enhance enzyme binding .

- RBP4 Antagonism : Compound 11 () shares a phenylsulfonyl group but incorporates a trifluoromethylphenyl moiety, achieving high purity and molecular weight (m/z 530). This highlights the role of electron-withdrawing groups in optimizing pharmacokinetics .

- Local Anesthetic Activity: Piperidine-1-carboxamides with oxo-phenylaminoethyl substituents (e.g., 4h) demonstrate reduced hepatotoxicity, emphasizing the impact of N-substituent polarity on safety profiles .

Substituent Effects on Physicochemical Properties

Table 2: Substituent-Driven Property Comparisons

Key Findings :

- Fluorine Incorporation: 4-(4-Fluorophenyl)piperidine derivatives () show enhanced metabolic stability compared to non-fluorinated analogs, suggesting that halogenation could benefit the target compound’s design .

- Steric Effects : Bulky C3-substituents (e.g., methyl or bromine) near the phenylsulfonyl group () disrupt hydrophobic interactions, which may inform stereochemical optimization strategies for the target molecule .

Biological Activity

N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine core, which is known for its diverse biological properties. The presence of the benzhydryl and phenylsulfonyl groups enhances its pharmacological potential.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Piperidine derivatives have been shown to inhibit certain enzymes, including acetylcholinesterase, which is crucial for neurotransmitter regulation in the nervous system .

- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly serotonin receptors, influencing mood and behavior .

- Anticancer Activity : Research indicates that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .

Antimicrobial Properties

This compound has been investigated for its antimicrobial effects. Studies suggest that compounds with a piperidine structure can exhibit significant antibacterial and antifungal activities, potentially making them candidates for new antimicrobial therapies.

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of several cancer cell lines, including hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancers. The cytotoxicity was assessed using the sulforhodamine B assay, revealing variable growth inhibition rates among different derivatives .

Case Studies

- Cytotoxic Evaluation : A study synthesized various piperazine derivatives, including this compound, and evaluated their cytotoxic effects on cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner .

- Computer-Aided Drug Design : Recent research utilized computational methods to predict the pharmacological profiles of new piperidine derivatives. This study highlighted the potential of this compound in targeting multiple pathways involved in cancer progression and central nervous system disorders .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the key synthetic steps for N-benzhydryl-4-(phenylsulfonyl)piperidine-1-carboxamide?

- Answer : The synthesis typically involves multi-step reactions:

Piperidine core functionalization : Introducing the benzhydryl group at the N-position via nucleophilic substitution or reductive amination .

Sulfonylation : Installing the phenylsulfonyl group at the 4-position using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane) .

Carboxamide formation : Coupling the piperidine intermediate with a suitable carboxamide precursor via activation reagents like EDCI or HOBt .

- Critical factors include solvent choice (e.g., DCM for sulfonylation), temperature control (0–25°C for sensitive steps), and purification via column chromatography or recrystallization .

Q. Which spectroscopic methods confirm the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identifies aromatic protons (δ 7.2–7.6 ppm for benzhydryl), piperidine methylene signals (δ 2.5–3.5 ppm), and sulfonyl/carboxamide NH protons (δ 8–10 ppm, if present) .

- ¹³C NMR : Confirms carbonyl carbons (δ 165–175 ppm) and sulfonyl/quaternary carbons .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ~500–550 Da) .

- HPLC : Purity >95% assessed via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Q. What are the primary functional groups influencing reactivity?

- Answer :

- Phenylsulfonyl group : Electron-withdrawing nature enhances electrophilicity at the 4-position, facilitating nucleophilic substitutions .

- Benzhydryl group : Steric bulk may hinder reactions at the N-position but stabilizes intermediates via π-π interactions .

- Carboxamide : Participates in hydrogen bonding, critical for biological target interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Answer :

- Solvent selection : Dichloromethane (DCM) or THF improves solubility of sulfonyl chlorides, while avoiding protic solvents that promote hydrolysis .

- Base choice : Use tertiary amines (e.g., triethylamine) over inorganic bases to minimize side reactions .

- Temperature : Maintain 0–5°C during reagent addition to control exothermic reactions .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity in biphasic systems .

- Monitoring : TLC or in-situ FTIR tracks reaction progress to prevent over-sulfonylation .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

- Answer :

- Purity discrepancies : Validate compound purity via HPLC and elemental analysis; impurities >5% can skew activity .

- Assay conditions : Standardize protocols (e.g., enzyme concentration, buffer pH) across studies. For example, reports IC₅₀ using 10 nM carbonic anhydrase vs. 50 nM in other studies .

- Structural analogs : Compare activity of derivatives to identify substituent effects (e.g., replacing benzhydryl with smaller groups reduces steric hindrance ).

- Computational modeling : Molecular docking (e.g., AutoDock) clarifies binding mode variations due to conformational flexibility .

Q. What strategies are employed in structure-activity relationship (SAR) studies for this compound?

- Answer :

- Substituent variation :

- Benzhydryl modifications : Introducing electron-donating groups (e.g., -OCH₃) enhances solubility but may reduce target affinity .

- Sulfonyl replacements : Switching to methylsulfonyl or heterocyclic sulfonamides alters pharmacokinetics .

- Bioisosteres : Replacing the carboxamide with a sulfonamide or urea retains hydrogen-bonding capacity while improving metabolic stability .

- Data-driven design : QSAR models correlate logP, polar surface area, and IC₅₀ values to prioritize synthetic targets .

Q. How to address low yields in the carboxamide coupling step?

- Answer :

- Activation reagents : Switch from EDCI/HOBt to HATU or T3P for higher efficiency .

- Solvent optimization : Use DMF or acetonitrile to enhance reagent solubility .

- Stoichiometry : Increase carboxamide precursor to 1.5 equivalents to drive reaction completion .

- Side-product removal : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted intermediates .

Methodological Considerations

Q. What in vitro assays evaluate the compound's enzyme inhibition potential?

- Answer :

- Fluorescence-based assays : Monitor inhibition of carbonic anhydrase or kinases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .

- SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics to immobilized targets .

- Cellular assays : Use HEK293 or HeLa cells transfected with target receptors to assess functional inhibition (e.g., cAMP modulation) .

Q. How is regioselectivity achieved in introducing the phenylsulfonyl group?

- Answer :

- Directing groups : Install temporary protecting groups (e.g., Boc on piperidine nitrogen) to steer sulfonylation to the 4-position .

- Metal catalysis : Pd-mediated C-H activation selectively functionalizes the 4-position .

- Steric control : Bulky substituents on adjacent positions block undesired sulfonylation sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.